![molecular formula C16H16ClN3OS B2648922 7-(3-chloro-2-thienyl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide CAS No. 477873-16-8](/img/structure/B2648922.png)
7-(3-chloro-2-thienyl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines can be achieved through various methods . For instance, one method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
The molecular formula of this compound is C16H16ClN3OS . Its average mass is 333.836 Da and its monoisotopic mass is 333.070251 Da .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, they can undergo an oxidative [3 + 2 + 1] three-component annulation with amidines and ketones .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Thienopyrimidine derivatives have been synthesized through various methods, demonstrating significant antimicrobial activities. One study detailed the synthesis of new pyridothienopyrimidines and pyridothienotriazines, showcasing their antimicrobial potential (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Another research effort highlighted the synthesis and reactions of some new heterocyclic compounds containing cycloalka(e)thieno(2,3-b)pyridine moieties, further contributing to the antimicrobial activity knowledge base (Al‐Sehemi & Bakhite, 2005).
Antiviral and Cytostatic Profiling
Thieno-fused 7-deazapurine ribonucleosides, derived from thienopyrimidines, have shown cytostatic and antiviral activities against various cancer cell lines and viruses, including HCV, underscoring the therapeutic potential of these compounds (Tichy et al., 2017).
Antitumor Agents
The development of thienopyrimidine derivatives as antifolate inhibitors for purine biosynthesis has been investigated, with selectivity for high-affinity folate receptors over other cellular entry mechanisms. This specificity offers a pathway for targeted antitumor therapy, highlighting the compound's relevance in cancer research (Deng et al., 2009).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the search results, pyrimidines in general have been found to exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
Orientations Futures
Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR (Structure-Activity Relationship) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propriétés
IUPAC Name |
7-(3-chlorothiophen-2-yl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3OS/c1-9-7-10(2)20-8-11(14-12(17)5-6-22-14)13(15(20)18-9)16(21)19(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSRMWRUXJIRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=CN12)C3=C(C=CS3)Cl)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chloro-2-thienyl)-N,N,2,4-tetramethylpyrrolo[1,2-a]pyrimidine-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

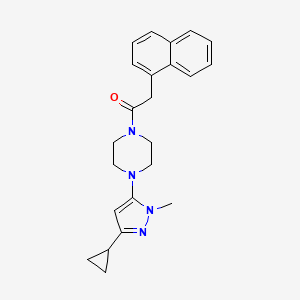
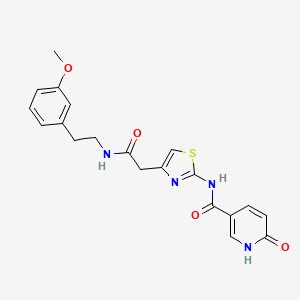


![DI-Tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B2648847.png)
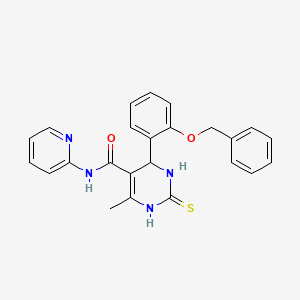
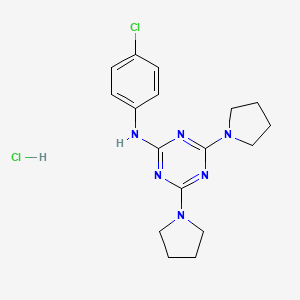
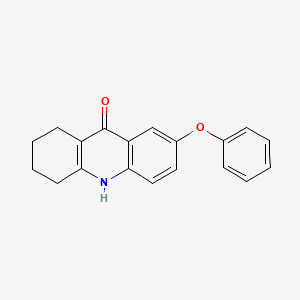
![2-[(4-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2648856.png)
![2-methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2648857.png)
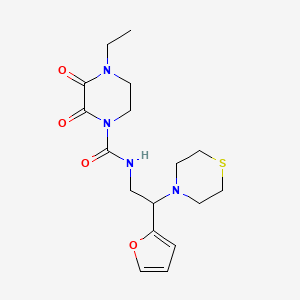
![benzo[d]thiazol-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2648859.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2648860.png)
![5-(4-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2648862.png)